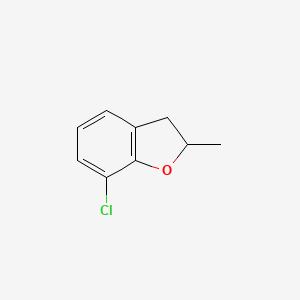

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran

描述

Structure

3D Structure

属性

IUPAC Name |

7-chloro-2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDZBFAYCSFELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations

Reactions Involving the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution)

The direct replacement of the chlorine atom at the 7-position of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran via classical nucleophilic aromatic substitution (SNAr) is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. researchgate.netresearchgate.net In this molecule, the ether oxygen of the dihydrofuran ring acts as an electron-donating group, which does not facilitate the formation of the necessary stabilized carbanion for the SNAr reaction to proceed readily. researchgate.netresearchgate.net

Consequently, reactions involving the nucleophilic displacement of the 7-chloro substituent are not commonly reported under standard SNAr conditions. Alternative pathways, such as those involving benzyne (B1209423) intermediates under very strong basic conditions, could theoretically be considered for the functionalization at this position, but specific examples for this substrate are not prominent in the literature. The reactivity of the chloro group is significantly lower compared to aryl halides activated by potent electron-withdrawing groups. researchgate.net

Reactivity of the Dihydrofuran Ring System

The dihydrofuran portion of the molecule presents its own set of reactive pathways, primarily involving the cleavage or modification of the heterocyclic ring.

Ring-Opening Reactions

The ether linkage and the saturated nature of the dihydrofuran ring allow for ring-opening reactions under specific catalytic conditions. One of the primary methods to achieve this is through hydrogenolysis. Catalytic hydrogenolysis of the C-O bond in the dihydrofuran ring can lead to the formation of substituted phenolic compounds. For instance, studies on the hydrodeoxygenation of 2,3-dihydrobenzofuran (B1216630) over catalysts like sulfided NiMoP/Al2O3 have shown the cleavage of the C(sp³)–O bond in the furan (B31954) ring, resulting in the formation of 2-ethylphenol. shokubai.org Similarly, the hydrogenolysis of benzofuran (B130515) over a Pt/Al2O3 catalyst in methanol (B129727) can yield o-ethylphenol through a 2,3-dihydrobenzofuran intermediate. researchgate.net

These reactions typically proceed via the cleavage of the benzylic ether bond, which is the most labile bond in the dihydrofuran ring system under hydrogenolysis conditions.

Table 1: Potential Ring-Opening Products from this compound

| Starting Material | Reaction Type | Potential Product | Catalyst Example |

|---|

This table presents potential products based on reactions of analogous compounds.

Furthermore, copper-catalyzed ring-opening silylation has been demonstrated for benzofurans, affording (E)-o-(β-silylvinyl)phenols. rsc.org While this applies to the aromatic benzofuran, it highlights the possibility of C-O bond cleavage under transition-metal catalysis.

Oxidation and Reduction Pathways

The dihydrofuran ring can undergo both oxidation and reduction, leading to different structural motifs.

Oxidation: The oxidation of the 2,3-dihydrobenzofuran skeleton can serve as a method to generate the corresponding aromatic benzofuran. Oxidation of similar 1-(2-hydroxyphenyl)ethanes with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield a mixture of the benzofuran and the 2,3-dihydrobenzofuran. nih.gov For this compound, oxidation would likely yield 7-Chloro-2-methyl-1-benzofuran. Additionally, the oxidation of substituted benzofurans with agents like hydrogen peroxide, catalyzed by metalloporphyrins, can lead to the formation of epoxides at the 2,3-position, which may then rearrange or undergo further reactions to yield ring-opened products like keto esters. rsc.org

Reduction: The dihydrofuran ring, along with the benzene (B151609) ring, can be fully saturated through catalytic hydrogenation. A cascade catalysis approach using two distinct catalysts—one for the partial reduction of the benzofuran to a 2,3-dihydrobenzofuran intermediate and a second for the full hydrogenation of the carbocyclic ring—has been developed to produce octahydrobenzofurans with high stereoselectivity. rsc.org Applying this to the target molecule would result in the formation of 7-chloro-2-methyloctahydrobenzofuran. The reduction of the dihydrofuran ring itself without affecting the aromatic ring is less common, but catalytic transfer hydrogenation is a known method for the valorization of furanic compounds. youtube.com

Functionalization and Derivatization of the Benzofuran Core

Further modifications can be achieved on the benzofuran scaffold, either on the aromatic ring or at the methyl substituent.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). youtube.comnih.gov The regioselectivity of this substitution is governed by the directing effects of the existing substituents.

The ether oxygen is an activating, ortho, para-director.

The chloro group is a deactivating, ortho, para-director.

The alkyl portion of the fused ring is weakly activating.

The positions ortho to the strongly activating ether oxygen are C7 and C5. The C7 position is already substituted with chlorine. Therefore, electrophilic attack is most likely directed to the C5 position. The C4 and C6 positions are also possibilities. Considering the combined electronic and steric effects, the most probable sites for substitution are C4 and C5.

An example of such a reaction is the nitration of 2,3-dihydro-5-chlorobenzofuran, a close analog. The reaction with nitric acid in a mixture of sulfuric acid and water leads to nitration at the 7-position (adjacent to the ether oxygen and meta to the chloro group). rsc.org For the target compound, this compound, the available positions for substitution are C4, C5, and C6. Friedel-Crafts acylation, another key EAS reaction, would also be expected to follow this regiochemical preference, typically requiring a Lewis acid catalyst like AlCl₃. mdpi.comresearchgate.netmdpi.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Ether Oxygen | 1 | Activating | ortho, para (to C7 & C5) |

| Chloro | 7 | Deactivating | ortho, para (to C6 & C8-H) |

Modifications at the Methyl Group (e.g., Halogenation of side chains)

The methyl group at the 2-position is susceptible to side-chain functionalization, most notably through halogenation. The mechanism of this reaction dictates the outcome. Studies on the halogenation of 2,3-dimethylbenzofuran (B1586527) have shown that the reaction can proceed through either a free-radical or a heterolytic (ionic) pathway. researchgate.netnih.gov

Free-Radical Halogenation: This mechanism, typically initiated by UV light or a radical initiator like AIBN, would lead to substitution on the 2-methyl group. For this compound, this would yield 7-Chloro-2-(halomethyl)-2,3-dihydro-1-benzofuran.

Heterolytic Halogenation: In the absence of radical initiators, the reaction can proceed via an ionic mechanism, which in the case of 2,3-dimethylbenzofuran, favors substitution on the 3-methyl group. researchgate.net For the target molecule, which lacks a substituent at the 3-position, free-radical conditions would be the most direct way to functionalize the 2-methyl group.

Formation of Complex Derivatives

The chemical scaffold of this compound serves as a valuable building block in synthetic organic chemistry for the creation of more complex molecules. The reactivity of the benzofuran ring system, influenced by its chloro and methyl substituents, allows for various chemical transformations. While specific reactions starting directly from this compound are not extensively detailed in readily available literature, the principles of benzofuran chemistry allow for extrapolation of its potential to form a diverse array of derivatives.

The benzofuran core is a recurring motif in numerous natural products and pharmacologically active compounds. rsc.orgscienceopen.com Chemical modifications are often employed to enhance or alter the biological activities of these molecules. scienceopen.com The presence of a halogen, such as the chlorine atom at the 7-position of the subject compound, has been shown in related benzofuran structures to significantly influence binding affinity and biological activity, likely through the formation of halogen bonds. journalskuwait.org

Synthetic strategies applied to analogous benzofuran structures indicate several potential pathways for derivatization:

Spirocyclic Compound Synthesis: The benzofuran scaffold can be elaborated to form complex spiro-derivatives. For instance, related benzofuran structures are used to synthesize spiroindanone and spirobarbituric acid derivatives through cascade cyclization reactions. nih.govnih.gov A notable example involves the synthesis of a complex griseofulvin (B1672149) derivative, which features a spiro[benzofuran-2,1′-cyclohexane] core, demonstrating the utility of substituted benzofurans in constructing intricate polycyclic systems. researchgate.net

Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, are employed to attach various substituents to the benzofuran ring, leading to the formation of 2-arylbenzofurans and other complex structures. scienceopen.comacs.org The chloro-substituent on the benzene ring could potentially participate in or influence such cross-coupling reactions.

Functionalization of the Dihydrofuran Ring: The dihydrofuran portion of the molecule also presents opportunities for chemical modification. For example, oxidation of the methylene (B1212753) group (C3) adjacent to the oxygen atom can yield benzofuranone derivatives, which are themselves important synthetic intermediates. ias.ac.in

Hybrid Molecule Synthesis: There is a growing interest in creating hybrid molecules that combine the benzofuran scaffold with other pharmacophores like piperazine, triazole, or chalcone (B49325) to generate novel compounds with potent cytotoxic activities against cancer cells. journalskuwait.org

The following table summarizes representative transformations used on the benzofuran scaffold to generate complex derivatives, which could plausibly be adapted for this compound.

| Starting Material Type | Reaction Type | Product Type | Catalyst/Reagent Example | Reference |

| ortho-hydroxy α-aminosulfones | Tandem Cyclization | Aminobenzofuran Spiroindanone | DMAP | nih.govnih.gov |

| Substituted o-iodophenols | Sonogashira Coupling/Cyclization | 2-Arylbenzofurans | Pd(PPh3)2Cl2, CuI | rsc.org |

| 3-hydroxy-2-pyrones, nitroalkenes | Diels-Alder / Cascade | Substituted Benzofuranones | TFA, AlCl3 | ias.ac.in |

| Griseofulvic acid | Acetylation / Condensation | Spiro[benzofuran-2,1'-cyclohexane] derivative | Acetic anhydride, DMAP, NH4OAc | researchgate.net |

| o-hydroxyacetophenone, chloroacetone | Cyclization | Substituted Benzofurans | K2CO3 | nih.gov |

Stability and Degradation Pathways

The stability of this compound, like other xenobiotic compounds, is subject to environmental and metabolic influences that can lead to its degradation. The primary pathways for transformation include hydrolysis, photolysis, and microbial degradation. Information from structurally related compounds, particularly the pesticide carbofuran (B1668357) which contains a 2,3-dihydro-2,2-dimethyl-benzofuran-7-yl moiety, provides significant insight into the potential fate of this molecule. nih.govupm.edu.my

Hydrolytic Degradation Hydrolysis is a key degradation pathway for compounds containing ester or ether linkages. For this compound, the ether bond within the dihydrofuran ring is a potential site for hydrolytic cleavage. The stability of such compounds is often pH-dependent. For example, the related pesticide carbofuran degrades more rapidly in alkaline conditions. upm.edu.my Similarly, chlorinated thiazide diuretics have been shown to be less stable at higher pH and temperature, undergoing hydrolysis. nih.gov This suggests that under alkaline conditions, this compound could hydrolyze, leading to the opening of the dihydrofuran ring to form a substituted phenol (B47542) derivative. The primary product of carbofuran hydrolysis is carbofuran-7-phenol, indicating the cleavage of the carbamate (B1207046) group, but degradation pathways also exist that involve the hydrolysis of the ether linkage in the furan ring. nih.govresearchgate.net

Photodegradation Exposure to sunlight can be a significant driver of degradation for aromatic and chlorinated compounds. The photodegradation of polychlorinated dibenzofurans in aquatic environments is well-documented, with rates often accelerated in natural waters due to the presence of sensitizing substances like humic acids. ias.ac.in For carbofuran, photolysis is a recognized degradation route, proceeding more rapidly in sunlight-exposed water compared to dark conditions. researchgate.netupm.edu.my The degradation mechanism for this compound under UV light would likely involve two main processes:

Reductive Dechlorination: Cleavage of the carbon-chlorine bond, a common photoreaction for chlorinated aromatic compounds.

Ring Transformation: Attack on the dihydrofuran ring, potentially initiated by hydroxyl radicals, leading to cleavage of the ether bond and subsequent reactions. marquette.edu Studies on carbofuran have identified intermediates such as 2,3-dihydro-2,2-dimethyl-7-benzofuranol, indicating that transformations can occur while leaving the core ring system initially intact. marquette.edu Further degradation can lead to ring-opening products. researchgate.net

Thermal Degradation Benzofuran-derived polymers exhibit considerable thermal stability, with decomposition initiating at high temperatures. journalskuwait.orgnih.gov Studies on such polymers show that the introduction of inorganic components like silicate (B1173343) can enhance thermal stability, increasing the activation energy required for decomposition. journalskuwait.org While specific data for this compound is not available, it can be inferred that the core structure is relatively stable to heat. However, at sufficiently high temperatures, such as those in waste incineration, decomposition would occur, likely involving cleavage of the C-Cl and C-O bonds and fragmentation of the ring systems.

Microbial and Metabolic Degradation Microbial action is a critical pathway for the environmental breakdown of many pesticides and chlorinated compounds. upm.edu.my Bacteria have evolved diverse pathways to metabolize these substances. nih.gov For chlorinated solvents, anaerobic reductive dechlorination is a key process where microbes use the chlorinated compound as an electron acceptor, replacing chlorine with hydrogen. epa.govnih.govyoutube.com

The degradation of carbofuran is well-studied, with several bacterial strains capable of using it as a carbon and nitrogen source. researchgate.net The primary metabolic steps often involve:

Hydrolysis: Enzymatic cleavage of a functional group. In the case of carbofuran, this is the carbamate ester bond. For the title compound, enzymatic hydrolysis of the ether linkage is a plausible initial step.

Oxidation: Hydroxylation of the ring system can occur.

Ring Cleavage: Following initial transformations, microbes can cleave the aromatic or heterocyclic ring, leading to simpler aliphatic compounds that can be funneled into central metabolism. nih.gov

The following table summarizes potential degradation pathways and products based on studies of analogous compounds.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis and transformation of 2,3-dihydrobenzofuran (B1216630) scaffolds are intricate processes governed by a variety of reaction mechanisms. While specific studies on 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran are not extensively detailed in publicly available literature, the mechanistic principles can be inferred from studies on analogous substituted 2,3-dihydrobenzofurans. These syntheses often involve catalytic cyclization or rearrangement reactions. rsc.orgorganic-chemistry.orgmdpi.com

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data provide fundamental insights into reaction rates, feasibility, and product distribution. For the synthesis of 2,3-dihydrobenzofurans, the reaction pathways can often lead to different isomers, and the final product distribution is determined by whether the reaction is under kinetic or thermodynamic control.

For instance, in acid-catalyzed rearrangements of chalcone-derived precursors, different isomers like 3-acylbenzofurans or 3-formylbenzofurans can be selectively synthesized by tuning the reaction conditions. nih.gov The use of a weak acid might favor the thermodynamically more stable product through a reversible pathway, while stronger acids or specific solvents can trap a kinetically favored intermediate, leading to a different product. nih.gov Although specific rate constants and activation energies for this compound are not documented in the reviewed literature, the principles remain applicable. The electron-withdrawing nature of the chlorine atom at the 7-position and the electron-donating methyl group at the 2-position would be expected to influence the stability of intermediates and transition states, thereby affecting the kinetic and thermodynamic profiles of its formation and reactions.

Identification of Reaction Intermediates

The identification of transient species is crucial for understanding a reaction pathway. In the synthesis of the 2,3-dihydrobenzofuran core, several types of intermediates have been proposed.

Palladium-Catalyzed Cyclizations: In syntheses involving palladium-catalyzed intramolecular coupling, an organopalladium intermediate is central to the reaction. For example, the reaction of an o-halophenol with an appropriate alkene would proceed through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination to form the dihydrobenzofuran ring. researchgate.net

Acid-Catalyzed Rearrangements: In the transformation of 2-hydroxychalcones, a key intermediate is the cyclized 2,3-dihydrobenzofuran itself, which can then undergo further reaction. nih.gov Under strongly acidic conditions, a diprotonated oxonium-carbenium dication has been proposed as a key intermediate that facilitates rearrangement to form products like 3-formylbenzofurans. nih.gov

o-Quinone Methides: The generation of o-quinone methides as reactive intermediates is another pathway to 2,3-dihydrobenzofurans. These species can be generated from precursors like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) and trapped by various nucleophiles, followed by an intramolecular cyclization. organic-chemistry.org

A plausible general mechanism for the formation of a 2,3-dihydrobenzofuran ring, which would be applicable to the synthesis of this compound, often involves the intramolecular cyclization of a substituted phenol (B47542) derivative.

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the properties of molecules like this compound at an atomic level. These studies provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. researchgate.netphyschemres.org For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional, provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org These calculations can elucidate the effects of substituents on the molecular structure. For this compound, the chlorine atom is expected to slightly shorten the adjacent C-C bonds in the benzene (B151609) ring due to its electron-withdrawing inductive effect, while the methyl group influences the conformation of the dihydrofuran ring. DFT calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactive sites. irjweb.comsemanticscholar.org

Table 1: Representative Calculated Geometric Parameters for a 2,3-Dihydrobenzofuran Core (Note: These are representative values for the core structure. Actual values for this compound would be influenced by its specific substituents. The data is based on general findings from DFT studies on related structures.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.43 | C7a-O1-C2 | 109.5 |

| C2-C3 | 1.54 | O1-C2-C3 | 104.0 |

| C3-C3a | 1.51 | C2-C3-C3a | 103.8 |

| C3a-C7a | 1.39 | C3-C3a-C7a | 111.2 |

| O1-C7a | 1.37 | C3a-C7a-O1 | 111.5 |

Interactive Data Table

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O1-C2 | 1.43 | C7a-O1-C2 | 109.5 |

| C2-C3 | 1.54 | O1-C2-C3 | 104.0 |

| C3-C3a | 1.51 | C2-C3-C3a | 103.8 |

| C3a-C7a | 1.39 | C3-C3a-C7a | 111.2 |

| O1-C7a | 1.37 | C3a-C7a-O1 | 111.5 |

HOMO-LUMO Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that determine a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.comsemanticscholar.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations can accurately predict these energy levels. For this compound, the electron-withdrawing chlorine atom attached to the aromatic ring would be expected to lower the energy of both the HOMO and LUMO, while the alkyl group on the dihydrofuran ring would have a smaller, slightly electron-donating effect. The analysis of the spatial distribution of these orbitals can also reveal potential intramolecular charge transfer pathways upon electronic excitation. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Benzofurans (Note: These values are illustrative, based on DFT calculations for various benzofuran derivatives reported in the literature. researchgate.netresearchgate.net The exact values for this compound would require a specific calculation.)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Dihydrobenzofuran carboxylate derivative 1 | -0.235 | -0.0005 | 0.2345 |

| Dihydrobenzofuran carboxylate derivative 2 | -0.201 | -0.00006 | 0.2010 |

| 1-Benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 |

Interactive Data Table

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Dihydrobenzofuran carboxylate derivative 1 | -0.235 | -0.0005 | 0.2345 |

| Dihydrobenzofuran carboxylate derivative 2 | -0.201 | -0.00006 | 0.2010 |

| 1-Benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 |

Structure-Reactivity Relationship (SRR) Analysis

Structure-Reactivity Relationship (SRR) analysis for this compound involves understanding how its specific structural features—the dihydrobenzofuran core, the chloro substituent, and the methyl group—collectively determine its chemical reactivity.

The 2,3-dihydro-1-benzofuran scaffold imparts a degree of conformational flexibility compared to the fully aromatic benzofuran. The reactivity of this core is significantly modulated by its substituents.

7-Chloro Group: The chlorine atom at the 7-position is a key determinant of reactivity. As an electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution. However, it also directs incoming electrophiles to specific positions and can act as a leaving group in nucleophilic aromatic substitution reactions, albeit under specific conditions.

2-Methyl Group: The methyl group at the 2-position is an electron-donating group. Its presence can influence the stability of adjacent carbocations or radical intermediates that may form during reactions. It also introduces a chiral center, meaning that enantioselective reactions involving this position are possible.

Studies on related chlorinated benzofuran derivatives have shown that the position and nature of the halogen substituent significantly impact their biological and chemical properties. For instance, halogenation can enhance the lipophilicity of the molecule, which may affect its interaction with biological targets.

Table 2: Predicted Structure-Reactivity Relationships for this compound

| Structural Feature | Influence on Reactivity |

| Dihydrobenzofuran Core | Provides the fundamental heterocyclic structure; less aromatic than benzofuran. |

| 7-Chloro Substituent | Electron-withdrawing; deactivates the aromatic ring to electrophilic attack; potential site for nucleophilic attack. |

| 2-Methyl Substituent | Electron-donating; introduces a chiral center; may influence regioselectivity of reactions. |

Note: The relationships described in this table are inferred from established principles of organic chemistry and studies on analogous compounds, pending specific experimental verification for this compound.

Advanced Analytical Methodologies for Structural and Chemical Characterization

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced techniques are required for unambiguous assignment and deeper structural insights. For instance, in related benzofuran (B130515) structures, NMR is crucial for confirming the successful synthesis and structure of the final product. mdpi.com

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems within this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a complete picture of the proton and carbon framework. ipb.pt

¹H-¹H COSY would reveal the coupling between protons, for example, confirming the relationship between the methine proton at C2, the diastereotopic methylene (B1212753) protons at C3, and the aromatic protons on the benzene (B151609) ring.

HSQC correlates each proton with the carbon atom to which it is directly attached. This would definitively assign the ¹³C chemical shifts for C2, C3, and the protonated aromatic carbons (C4, C5, C6).

HMBC detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is critical for assigning the quaternary carbons (C3a, C7, C7a) by observing their correlations with nearby protons. For example, the methyl protons at C2 would show an HMBC correlation to C2 and C3, while the C3 methylene protons would show correlations to C2, C3a, and C4.

The expected chemical shifts are based on the parent compound, 2-methyl-2,3-dihydrobenzofuran, with adjustments for the electron-withdrawing and anisotropic effects of the chlorine atom at the C7 position. nist.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| 2 | ~4.9-5.1 (m) | ~78-80 | H2 → C3, C3a, C7a, CH₃ |

| 3 | ~2.9-3.3 (m) | ~32-34 | H3 → C2, C3a, C4, C7a |

| 4 | ~6.7-6.8 (d) | ~122-124 | H4 → C3, C5, C6, C7a |

| 5 | ~7.0-7.1 (t) | ~128-130 | H5 → C3a, C4, C6, C7 |

| 6 | ~6.8-6.9 (d) | ~110-112 | H6 → C4, C5, C7a |

| 7 | - | ~118-120 | - |

| 3a | - | ~125-127 | - |

| 7a | - | ~158-160 | - |

| 2-CH₃ | ~1.5 (d) | ~20-22 | CH₃ → C2, C3 |

The five-membered dihydrofuran ring in this compound is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope or twist forms. Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational interchanges. nih.govnitech.ac.jp

By analyzing NMR spectra at various temperatures, it is possible to determine the energy barrier for the ring-flipping process. At low temperatures (the slow-exchange regime), the signals for the axial and equatorial protons at C3 might become distinct and sharp. As the temperature increases, these signals broaden, coalesce at a specific temperature, and then sharpen again into a time-averaged signal at higher temperatures (the fast-exchange regime). Lineshape analysis of these temperature-dependent spectra allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational inversion, providing fundamental insight into the molecule's flexibility and the energetic landscape of its puckered states.

High-Resolution Mass Spectrometry for Metabolite and Derivative Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any derivatives or metabolites. mdpi.com This is crucial for identifying unknown products from chemical reactions or biological metabolism. nih.gov

When studying the metabolism of this compound, HRMS can identify potential biotransformations. Based on studies of similar dihydrobenzofuran structures, likely metabolic pathways include hydroxylation of the aromatic ring or the dihydrofuran moiety, and subsequent glucuronidation. nih.govnih.gov HRMS can distinguish these metabolites from the parent compound by their exact mass. For example, the addition of an oxygen atom (hydroxylation) results in a precise mass increase of 15.9949 Da. The electron impact fragmentation patterns can further help to locate the position of the modification. nih.gov

Table 2: Exact Masses of Potential Metabolites of this compound

| Compound | Molecular Formula | Exact Mass (Da) | Metabolic Transformation |

| This compound | C₉H₉ClO | 168.0342 | Parent Compound |

| Hydroxy-7-chloro-2-methyl-2,3-dihydro-1-benzofuran | C₉H₉ClO₂ | 184.0291 | Hydroxylation |

| Dihydroxy-7-chloro-2-methyl-2,3-dihydro-1-benzofuran | C₉H₉ClO₃ | 199.0240 | Dihydroxylation |

| Glucuronide of Hydroxy-metabolite | C₁₅H₁₇ClO₈ | 360.0612 | Glucuronidation |

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. For this compound, which is chiral, X-ray analysis of a single crystal of one enantiomer would establish its absolute stereochemistry (R or S configuration at the C2 center).

While the specific crystal structure for this compound is not publicly available, data from closely related chloro-benzofuran derivatives illustrate the type of information obtained. researchgate.net The analysis would confirm the puckered conformation of the dihydrofuran ring and reveal intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the crystal packing. researchgate.netresearchgate.net

Table 3: Typical Structural Parameters for a Substituted Benzofuran System from X-ray Crystallography

| Parameter | Description | Typical Value |

| C-C (aromatic) | Bond length in the benzene ring | ~1.37 - 1.40 Å |

| C-O (ether) | Bond length of the furan (B31954) oxygen to the aromatic ring | ~1.37 Å |

| C-O (aliphatic) | Bond length of the furan oxygen to the chiral carbon (C2) | ~1.45 Å |

| C-Cl | Bond length of the aromatic carbon to chlorine | ~1.74 Å |

| Dihedral Angle | Angle between the benzofuran ring system and other substituents | Varies depending on substitution |

Note: Data are illustrative and based on representative benzofuran structures. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

The carbon atom at position 2 of this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-forms). Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers. nih.govgcms.cz

The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® OD), are commonly effective for this class of compounds. nih.govresearchgate.net By developing an appropriate HPLC method, one can determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is a critical measure of its optical purity. The enantiomeric nature of the separated peaks can be confirmed using a detector like a circular dichroism (CD) spectrometer. nih.gov

Table 4: Representative Conditions for Chiral HPLC Separation

| Parameter | Description |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: Conditions are exemplary and would require optimization for this compound. nih.govresearchgate.net

Spectroscopic Probes for Mechanistic Studies

While this compound itself is not a spectroscopic probe, its core structure can be functionalized to serve as one. A spectroscopic probe is a molecule designed to change its photophysical properties (e.g., color or fluorescence) in response to a specific chemical event or interaction, allowing the process to be monitored in real-time. rsc.org

To study the mechanism of action of a bioactive benzofuran derivative, for example, a fluorophore could be covalently attached to a non-critical position on the molecule. Changes in the fluorescence intensity, emission wavelength, or polarization of this tagged molecule upon binding to a biological target (like an enzyme or receptor) could provide valuable information on binding kinetics, affinity, and conformational changes. The design of such probes requires a careful balance to ensure that the spectroscopic tag does not interfere with the molecule's intrinsic activity. rsc.org

Biological Activities and Pharmacological Insights Excluding Clinical Data

In Vitro Receptor Binding and Enzyme Inhibition Studies

Research into the benzofuran (B130515) scaffold, particularly dihydro-benzofuran derivatives, has identified interactions with several key biological targets, including cannabinoid and histamine (B1213489) receptors, and cyclooxygenase enzymes.

The 2,3-dihydro-1-benzofuran scaffold has been identified as a promising framework for developing potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov A series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized to improve the drug-like properties of earlier compounds and were found to act as potent and selective CB2 agonists. nih.gov This research effort utilized a multidisciplinary approach that combined medicinal chemistry with computational modeling to predict the binding modes of these ligands. nih.gov

Within this series, specific derivatives demonstrated high potency at the CB2 receptor. nih.gov For the most selective compound in the series, known as MDA7, enantiomer separation was performed, revealing that the (S)-enantiomer was the active form. nih.gov The development of selective CB2 agonists is an area of interest as the CB2 receptor is primarily found in the periphery and immune cells, and its activation is generally not associated with the psychoactive effects mediated by the CB1 receptor. biorxiv.org Activation of CB2 receptors has been suggested to have therapeutic potential, and avoiding the psychotropic side effects of CB1 activation is a key goal in the development of cannabinoid-based medicines. biorxiv.org

Derivatives of the 2,3-dihydro-1-benzofuran structure have been investigated as ligands for histamine receptors, which are G protein-coupled receptors of significant therapeutic interest. nih.gov Specifically, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated for their activity at the histamine H3 (H3R) and H4 (H4R) receptors. nih.gov

One such derivative, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007), was identified as an H4R antagonist with a pKi of 6.2. nih.gov Dual-acting H3R/H4R ligands are also being explored for therapeutic potential in various pathological conditions. nih.gov The functional activity of dihydrobenzofuran-containing molecules at H3R and H4R had not been extensively evaluated prior to these studies, marking a novel area of investigation for this chemical class. nih.gov

The benzofuran moiety is considered an isostere of indole, a structure known for its anti-inflammatory activity, leading to research into benzofuran-based compounds as cyclooxygenase (COX) inhibitors. mdpi.com The COX enzymes, COX-1 and COX-2, are key to the production of prostaglandins, which are mediators of inflammation. nih.gov

Direct COX inhibition studies on 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran are not prominent in the literature. However, related compounds have shown activity. For instance, the H4R antagonist LINS01007, a 5-chloro-2,3-dihydro-1-benzofuran derivative, was found to significantly reduce levels of COX-2 in a mouse model of colitis. nih.gov While this indicates an indirect or downstream effect on the enzyme's expression rather than direct enzymatic inhibition, it links the chloro-dihydro-benzofuran structure to the COX pathway. nih.gov Other research has focused on different types of chlorinated furan (B31954) derivatives, such as 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, for their selective COX-1 inhibitory activity. nih.gov

Cellular Assays for Biological Response Mechanisms

Cellular studies have explored the potential of benzofuran derivatives to influence cell health and proliferation, particularly in the contexts of cancer and microbial infections.

The benzofuran scaffold is a component of many biologically active compounds and has been a focus of anticancer research. nih.gov Halogenation of the benzofuran ring, including with chlorine, has been shown to significantly increase anticancer activities, potentially by forming halogen bonds that improve binding affinity to target molecules. nih.gov

Various derivatives of the core structure have demonstrated cytotoxic and anti-proliferative effects against a range of human cancer cell lines. nih.gov For example, a methyl 4-chloro-1-benzofuran derivative showed cytotoxicity in several human cancer cell lines, including SW480, SW620, HCT116, HepG2, PC3, A549, and MDA. dntb.gov.ua Another study on a different benzofuran derivative, compound 7, noted potent cytotoxicity in Huh7 hepatoma cells, with an IC₅₀ of 22 μM after 48 hours, while being less active in HepG2 cells. nih.gov This compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis. nih.gov Similarly, newly synthesized chalcone (B49325) derivatives containing a benzofuran moiety have shown significant cytotoxic effects, with IC₅₀ values as low as 0.35 µM in HT29 colon cancer cells. ejmo.org

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzofuran derivative 7 | Huh7 (Hepatoma) | 22 (at 48h) | nih.gov |

| Benzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 | nih.gov |

| Benzofuran derivative 28g | HCT-116 (Colon) | 5.20 | nih.gov |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | 0.35 | ejmo.org |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid 5d | HuT78 (Lymphoma) | 0.4 | mdpi.com |

Benzofuran derivatives are known to possess a wide range of biological properties, including antimicrobial and antifungal activities. nih.govnih.gov The antifungal drug amiodarone (B1667116) is based on a benzofuran ring system and is known to mobilize intracellular calcium, a key aspect of its fungicidal activity. researcher.liferesearchgate.net

Research into synthetic benzofuran derivatives has aimed to define the structural components responsible for this activity. researcher.life Studies have shown that halogenated derivatives of benzofurancarboxylic acids, such as methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, exhibit antifungal activity against Candida albicans and other Candida species. researchgate.net Another study found that a series of benzofuran derivatives containing a thiazole (B1198619) moiety were essential for their antimicrobial activity, showing higher inhibitory action against gram-negative bacteria compared to gram-positive bacteria. nih.gov Specifically, one derivative, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, was found to be the most active against Staphylococcus aureus and Escherichia coli. nih.gov

Anti-inflammatory Potential (mechanistic)

Derivatives of 2,3-dihydro-1-benzofuran have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways and mediators. Research into fluorinated benzofuran and dihydrobenzofuran derivatives has shown that these compounds can suppress inflammation stimulated by lipopolysaccharides. nih.govnih.gov The primary mechanism involves the inhibition of the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.govnih.gov This inhibition leads to a subsequent decrease in the secretion of several pro-inflammatory mediators.

Key inhibited mediators include:

Interleukin-6 (IL-6): A cytokine involved in a wide range of inflammatory responses.

Chemokine (C-C) Ligand 2 (CCL2): A signaling molecule that attracts monocytes to sites of inflammation.

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammatory processes.

Prostaglandin E2 (PGE2): A lipid mediator of inflammation. nih.gov

Studies on other benzofuran derivatives have also confirmed the ability to inhibit the release of pro-inflammatory IL-6, highlighting a consistent anti-inflammatory mechanism across this chemical family. mdpi.com The anti-inflammatory effects of these compounds have been demonstrated in macrophage models of inflammation. nih.gov

Table 1: Mechanistic Anti-inflammatory Effects of Dihydrobenzofuran Derivatives

| Target Enzyme/Protein | Effect of Inhibition | Resulting Decrease in Inflammatory Mediators |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Reduced synthesis of prostaglandins | Prostaglandin E2 (PGE2) |

| Nitric Oxide Synthase 2 (NOS2) | Reduced production of nitric oxide | Nitric Oxide (NO) |

Antioxidant Activities

The benzofuran and dihydrobenzofuran scaffolds are recognized for their antioxidant potential. nih.gov The structural transformation from a chroman skeleton, found in antioxidants like Vitamin E, to a benzofuran skeleton has been reported to enhance antioxidant activity. nih.gov Analogues such as 2,3-dihydro-1-benzofuran-5-ols have been specifically investigated as mimics of alpha-tocopherol, demonstrating the capacity to inhibit lipid peroxidation both in vitro and ex vivo. nih.gov

The mechanism of antioxidant activity is often associated with the ability of these compounds to act as free radical scavengers. nih.gov The presence of certain functional groups can influence this activity. For instance, studies on related chemical structures have shown that the presence of electron-releasing groups, such as a hydroxyl (-OH) group, can enhance antioxidant capacity. elsevierpure.comresearchgate.net This suggests that the core structure of this compound contributes to a foundational antioxidant potential that could be modulated by its substituents.

Mechanistic Investigations of Ligand-Target Interactions (e.g., Halogen Bonding)

The inclusion of a halogen atom, such as the chlorine at the 7-position of the title compound, is a critical structural feature that can significantly influence biological activity. This is often attributed to the formation of halogen bonds. nih.gov A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom is attracted to a nucleophilic site on a biological target, such as a protein. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Structure-activity relationship (SAR) studies on benzofuran and dihydrobenzofuran derivatives have provided valuable insights into the structural requirements for their biological effects.

Table 2: Summary of Structure-Activity Relationship Findings for Benzofuran Derivatives

| Structural Feature | Influence on Biological Activity |

|---|---|

| Halogenation (Cl, Br, F) | Addition of halogens consistently results in a significant increase in anticancer and anti-inflammatory activities. nih.govnih.gov The position of the halogen is a critical determinant of biological activity. nih.gov |

| Hydroxyl (-OH) and Carboxyl (-COOH) Groups | The presence of hydroxyl and/or carboxyl groups enhances the anti-inflammatory and antiproliferative effects. nih.govnih.gov A phenolic hydroxy group, in particular, has been found to be crucial for modulating anticancer activity. nih.gov |

| C-2 Position Substitution | The ester group at the C-2 position is identified as a key site for cytotoxic activity. nih.gov The introduction of heterocyclic substitutions at this position also affects cytotoxicity. nih.gov |

| CONH Group | The presence of a CONH (amide) group has been shown to be necessary for the anticancer activity of certain benzofuran derivatives. nih.gov |

These SAR studies underscore the importance of the specific substitution pattern on the dihydrobenzofuran core. For this compound, the chlorine at position 7 and the methyl group at position 2 are key determinants of its specific biological profile, with the halogen expected to enhance its activity through mechanisms like halogen bonding.

In Vivo Pre-clinical Efficacy Studies (focus on biological effect and mechanism, not dosage/safety)

The therapeutic potential of dihydrobenzofuran derivatives has been validated in several in vivo pre-clinical models, demonstrating their biological effects in a whole-organism context.

Anti-inflammatory Efficacy: In a zymosan-induced air pouch model of inflammation, which mimics an inflammatory response in living tissue, fluorinated benzofuran derivatives showed significant anti-inflammatory effects. nih.gov This provides in vivo evidence for the mechanistic findings observed in cell-based assays.

Neuroprotective Effects: A specific analogue, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride, was shown to protect mice against the detrimental effects of head injury. nih.gov This neuroprotective efficacy was linked to its superior antioxidant properties and ability to penetrate the brain. nih.gov

Anticancer Activity: In a murine lung cancer model, a benzofuran derivative demonstrated significant anticancer activity by reducing the growth of metastatic lesions in the lungs. nih.gov

These studies collectively indicate that the biological activities observed in vitro for dihydrobenzofuran compounds translate to tangible therapeutic effects in vivo across different disease models, including inflammation and neurotrauma.

Applications Beyond Direct Pharmaceutical Use

Agrochemical Applications: Insecticides, Fungicides, and Herbicides

The benzofuran (B130515) scaffold is a well-established pharmacophore in the development of agrochemicals. nih.gov While direct studies on the pesticidal activities of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran are not extensively documented, the known bioactivities of structurally similar compounds provide a strong rationale for its investigation in this area.

Insecticides: The 2,3-dihydro-2,2-dimethyl-1-benzofuran core is central to the potent insecticidal and nematicidal properties of carbofuran (B1668357). researchgate.netnih.gov This systemic pesticide is effective against a broad spectrum of pests. researchgate.net Given that this compound shares the dihydrobenzofuran skeleton, it could serve as a valuable precursor for the synthesis of new insecticidal agents. researchgate.net The introduction of a chlorine atom at the 7-position may modulate the compound's insecticidal spectrum, potency, and environmental persistence.

Fungicides: Benzofuran derivatives have demonstrated significant antifungal properties. For instance, novel benzofuran-1,2,3-triazole hybrids have been synthesized and evaluated for their potential as wood preservatives against white- and brown-rot fungi. ncsu.edu The presence of a chloro-substituted benzofuran ring has been shown to enhance antifungal activity in some derivatives. rsc.org Griseofulvin (B1672149), a naturally occurring antifungal agent isolated from Penicillium griseofulvum, features a spiro[benzofuran-2,1'-cyclohexane] core structure and is used to treat dermatophytosis. mdpi.com These findings suggest that this compound could be a promising starting material for the development of new fungicides.

Herbicides: Certain complex molecules incorporating a benzofuran or related benzoxazine (B1645224) ring system have been identified as potent herbicides. nih.gov These compounds often act by inhibiting protoporphyrinogen (B1215707) oxidase (protox). The structural motif of this compound could be incorporated into larger molecular designs to explore new herbicidal activities.

Table 1: Examples of Agrochemicals with Benzofuran or Related Scaffolds

| Compound Class | Example | Application | Relevant Structural Feature |

|---|---|---|---|

| Carbamate (B1207046) Insecticides | Carbofuran | Insecticide, Nematicide | 2,3-dihydro-2,2-dimethyl-1-benzofuran |

| Benzofuran-triazole hybrids | - | Wood preservative (antifungal) | Benzofuran |

| Spiro-benzofurans | Griseofulvin | Antifungal | Spiro[benzofuran-2,1'-cyclohexane] |

| Benzoxazines | Flumioxazin | Herbicide | Dihydro-benzo[b] ias.ac.innih.govoxazine |

Material Science and Polymer Chemistry

The benzofuran ring is recognized as an important structural element for organic materials. rsc.org Benzofuran derivatives have been investigated for their applications in creating transparent thermoplastics with high glass-transition temperatures. While specific research on the polymerization of this compound is not prominent, the general reactivity of benzofurans in cationic polymerization suggests its potential as a monomer. The presence of the chloro and methyl substituents would be expected to influence the polymer's properties, such as its rigidity, thermal stability, and optical characteristics.

Role in Catalyst Development and Ligand Design

Transition-metal-catalyzed reactions are pivotal in modern organic synthesis, and the development of novel ligands to control the activity and selectivity of these catalysts is a continuous effort. Dihydrobenzofuran scaffolds have been synthesized using various transition metal catalysts, including those based on rhodium and copper. nih.gov This indicates the interaction between the dihydrobenzofuran ring system and metal centers. The oxygen and the aromatic pi-system of this compound offer potential coordination sites for metal ions. Therefore, this compound and its derivatives could be explored as ligands in catalysis, potentially influencing the stereoselectivity and efficiency of reactions such as carbene insertions into C-H bonds. snnu.edu.cn

Environmental Chemistry: Degradation and Bioremediation

The environmental fate of chlorinated aromatic compounds is a significant area of research. Understanding the degradation pathways of this compound is crucial for assessing its environmental impact.

Chlorinated dibenzofurans, which are structurally related to the title compound, are known to undergo photolytic degradation in the environment. ias.ac.innih.govresearchgate.net The rate of photodegradation can be significantly accelerated in natural waters due to the presence of sensitizers. ias.ac.in The primary photochemical reaction for chlorinated aromatic compounds is often dechlorination, leading to the formation of less chlorinated congeners. nih.gov It is plausible that this compound would undergo a similar photolytic dechlorination, yielding 2-methyl-2,3-dihydro-1-benzofuran as an initial by-product. Further degradation could lead to the opening of the furan (B31954) ring and the formation of more polar, non-extractable products. ias.ac.in

Microbial degradation is a key process for the removal of many organic pollutants from the environment. clu-in.org Bacteria capable of degrading chlorinated dibenzofurans and the related insecticide carbofuran have been isolated and studied. researchgate.netnih.govnih.govnih.gov These microorganisms often utilize dioxygenase enzymes to initiate the breakdown of the aromatic ring. nih.govnih.gov For instance, certain bacterial strains can degrade carbofuran by first hydrolyzing the carbamate group to form carbofuran phenol (B47542) (2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran), which can then be further metabolized. researchgate.netnih.gov It is conceivable that soil microorganisms could adapt to utilize this compound as a carbon or nitrogen source. The degradation would likely proceed via hydroxylation and ring cleavage, potentially initiated on the chlorinated aromatic ring. Studies on the bioremediation of soils contaminated with highly chlorinated dibenzofurans have shown that microbial consortia, particularly those including Proteobacteria, can effectively reduce their concentrations. nih.govresearchgate.net

The identification of degradation by-products is essential for a complete understanding of the environmental impact of a chemical. For chlorinated dibenzofurans, photolytic degradation typically leads to a stepwise removal of chlorine atoms. nih.gov In the case of microbial degradation of 2-chlorodibenzofuran, 5-chlorosalicylic acid has been identified as a metabolite, indicating cleavage of the furan ring and one of the benzene (B151609) rings. nih.govnih.gov For carbofuran, carbofuran phenol is the primary initial metabolite from microbial hydrolysis. researchgate.net Based on these analogous pathways, potential degradation by-products of this compound could include:

Photolytic degradation: 2-methyl-2,3-dihydro-1-benzofuran (from dechlorination).

Microbial degradation: this compound-x-ol (from initial hydroxylation), and subsequently, chlorinated salicylic (B10762653) acid derivatives or other ring-opened products.

Table 2: Potential Degradation Pathways and By-products

| Degradation Process | Proposed Initial Step | Potential By-products | Reference Analogy |

|---|---|---|---|

| Photolytic Degradation | Reductive dechlorination | 2-methyl-2,3-dihydro-1-benzofuran | Chlorinated dibenzofurans nih.gov |

| Microbial Transformation | Hydrolysis/Hydroxylation | This compound-x-ol, Chlorinated salicylic acid derivatives | Carbofuran researchgate.net, Chlorinated dibenzofurans nih.govnih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,3-dihydrobenzofurans has been a subject of considerable research, with numerous methods established. numberanalytics.comnih.govorganic-chemistry.org However, the development of novel and more sustainable synthetic strategies for specifically substituted analogs like 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran remains a significant area of interest. Future research could focus on several promising avenues:

Catalytic C-H Functionalization: Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the efficient construction of heterocyclic systems. nih.gov Future work could explore the direct, regioselective C-H arylation, alkylation, or amination of simpler precursors to introduce the chloro and methyl groups onto the dihydrobenzofuran core, or to build the core itself from appropriately substituted phenols and alkenes. Rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes represents a potential strategy. organic-chemistry.org

Green Chemistry Approaches: There is a growing demand for environmentally benign synthetic methods. nih.gov Research into the use of greener solvents (e.g., water, supercritical CO2), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted or photochemical reactions) for the synthesis of this compound is highly desirable. nih.govresearchgate.net Visible-light-promoted reactions, which can generate radicals under mild conditions, offer a promising green alternative for the preparation of dihydrobenzofurans. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. uc.pt Developing a flow-based synthesis for this compound could enable more efficient and reproducible production, facilitating further studies. A sequential continuous-flow system, for instance, has been successfully used for the synthesis of 3-aryl benzofuranones. researchgate.net

| Synthetic Approach | Potential Advantages | Key Considerations for this compound |

| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. | Regioselectivity in the presence of the chloro and methyl groups. |

| Green Chemistry Methods | Reduced environmental impact, increased safety. | Catalyst stability and reactivity in green solvents. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Optimization of reaction parameters (flow rate, temperature, catalyst loading). |

Exploration of Untapped Reactivity Profiles

The reactivity of the 2,3-dihydrobenzofuran (B1216630) scaffold is rich and offers numerous possibilities for derivatization. However, the specific influence of the 7-chloro and 2-methyl substituents on the reactivity of the ring system is an unexplored area. Future research should aim to delineate these effects and exploit them for the synthesis of novel derivatives.

Electrophilic Aromatic Substitution: The electron-donating nature of the ether oxygen and the electron-withdrawing effect of the chloro substituent will influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. A detailed study of reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation would provide valuable insights into the electronic landscape of the molecule and furnish a range of new derivatives.

Functionalization of the Dihydrofuran Ring: The dihydrofuran ring offers sites for further modification. For instance, oxidation of the benzylic C-2 position or ring-opening reactions could lead to a variety of functionalized phenols. An unexpected ring-opening of a 2,3-dihydrofuran (B140613) derivative at the C(4)-C(5) bond has been reported, initiated by electrophilic bromination, suggesting that unforeseen reactivity may be uncovered. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 7-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of substituents at this position, significantly expanding the chemical space around the scaffold.

Advanced Computational Modeling for Predictive Studies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov Applying advanced computational modeling to this compound can provide predictive insights into its properties and guide experimental work.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the geometric and electronic properties of the molecule, including bond lengths, bond angles, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. This information can help in understanding its reactivity and predicting the sites for electrophilic and nucleophilic attack. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Studies: Given the known herbicidal activity of some dihydrobenzofuran derivatives, QSAR studies could be performed to correlate the structural features of a series of this compound analogs with their biological activity. oncotarget.com This could lead to the design of more potent herbicides or the identification of derivatives with other useful biological properties.

Molecular Docking Simulations: If a specific biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. nih.gov This can aid in the rational design of more potent inhibitors or agonists.

| Computational Method | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | Prediction of reactive sites and reaction mechanisms. |

| QSAR | Correlation of structural features with biological activity. | Design of more potent analogs with desired properties. |

| Molecular Docking | Prediction of binding interactions with biological targets. | Rational design of targeted therapeutic agents. |

Discovery of Novel Biological Targets and Mechanistic Insights (pre-clinical)

While some dihydrobenzofurans have been investigated for various biological activities, the full therapeutic potential of this compound remains largely untapped. researchgate.netnih.gov Preclinical studies are essential to uncover novel biological targets and understand the mechanisms of action.

High-Throughput Screening (HTS): Screening a library of derivatives of this compound against a wide range of biological targets can identify novel activities. nih.govchemdiv.com HTS has been successfully used to identify benzofuran-based inhibitors for various diseases. nih.gov

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cell-based or whole-organism models can uncover unexpected therapeutic effects without a priori knowledge of the molecular target.

Mechanistic Studies: Once a promising biological activity is identified, detailed mechanistic studies are crucial. This could involve identifying the molecular target, elucidating the signaling pathways involved, and understanding the structure-activity relationship (SAR). For instance, some benzofuran (B130515) derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net Investigating similar mechanisms for this compound derivatives could be a fruitful area of research.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The advancement of chemical research is increasingly driven by the integration of emerging technologies. Applying these technologies to the study of this compound could accelerate discovery and development.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML can be used to predict the properties, reactivity, and biological activity of novel derivatives of this compound. numberanalytics.comnih.govresearchgate.netchemrxiv.orgyoutube.com These technologies can analyze large datasets to identify patterns and guide the design of new compounds with improved characteristics.

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the preparation of libraries of derivatives for screening. numberanalytics.com This, combined with high-throughput screening, can significantly shorten the drug discovery timeline.

Advanced Analytical Techniques: The application of advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, is essential for the unambiguous characterization of novel derivatives and for studying their interactions with biological macromolecules.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran, and how can reaction conditions be optimized?

- Methodology : A common approach involves sulfonylation or chlorination of precursor alcohols. For example, triethylamine and methanesulfonyl chloride are used to convert alcohol intermediates into chlorinated derivatives via nucleophilic substitution. Column chromatography (e.g., PE/CHCl 5:1 v/v) is effective for purification . Optimizing stoichiometry (e.g., 1:2 molar ratio of alcohol to methanesulfonyl chloride) and reaction time (monitored via TLC) improves yields.

Q. How is the crystal structure of this compound derivatives determined, and what structural insights are critical?

- Methodology : X-ray crystallography is the gold standard. Key parameters include bond angles (e.g., C–O–C ~120°) and dihedral angles (e.g., benzofuran ring planarity). Substituents like sulfonyl or chloro groups influence packing interactions, as seen in derivatives with 3-methylphenylsulfonyl groups .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology : Use H/C NMR to confirm substitution patterns (e.g., chloro and methyl groups at positions 7 and 2). IR spectroscopy identifies functional groups (e.g., C–Cl stretch at ~550 cm), while GC-MS validates purity and molecular ion peaks .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl or halogen substituents) impact the pharmacological activity of benzofuran derivatives?

- Methodology : Compare derivatives with varying substituents. For instance, 3-methylsulfinyl or 4-methylphenyl groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration . In vitro assays (e.g., MIC against E. coli) and molecular docking (e.g., targeting dihydroorotate dehydrogenase) validate structure-activity relationships .

Q. What contradictions exist in reported biological activities of benzofuran analogs, and how can they be resolved?

- Analysis : For example, 5-chloro derivatives show stronger antifungal activity than 7-chloro isomers, possibly due to steric hindrance or electronic effects . Resolve discrepancies using dose-response curves and in silico simulations (e.g., DFT calculations for electron density mapping) .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodology : Tools like ACD/Labs Percepta estimate logP (hydrophobicity) and pKa. For analogs like 4,7-dimethylbenzofuran, predicted logP ≈ 3.2 aligns with experimental solubility in DMSO . Molecular dynamics simulations assess stability in biological matrices .

Q. What catalytic systems are effective for benzofuran cycloisomerization, and how do solvent choices influence yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。